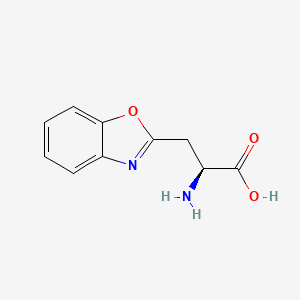
3-(2-Benzoxazolyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Benzoxazolyl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The exploration of 3-(2-benzoxazolyl)alanine derivatives has revealed promising antimicrobial properties. Research indicates that compounds derived from this amino acid exhibit selective antibacterial activity primarily against Gram-positive bacteria, such as Bacillus subtilis, while showing limited effectiveness against Gram-negative strains like Escherichia coli . Moreover, nearly half of the studied derivatives demonstrate antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | Antibacterial | Bacillus subtilis | Varies by compound |
| 3-(2-benzoxazol-5-yl)alanine | Antifungal | Candida albicans | Varies by compound |
Anticancer Potential
In addition to antimicrobial properties, this compound derivatives have been investigated for their cytotoxic effects on various cancer cell lines. Studies show that these compounds can selectively induce toxicity in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing effective anticancer agents that minimize side effects.
Table 2: Cytotoxicity of 3-(2-benzoxazol-5-yl)alanine Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | Toxicity Level |
|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | MCF-7 (Breast cancer) | High |
| 3-(2-benzoxazol-5-yl)alanine | A549 (Lung cancer) | Moderate |
| 3-(2-benzoxazol-5-yl)alanine | HepG2 (Liver cancer) | Low |
Structure-Activity Relationship (SAR)
The research into the structure-activity relationships of these compounds has been instrumental in identifying which modifications enhance biological activity. By systematically varying substituents on the benzoxazole ring and the alanine backbone, researchers can optimize the potency and selectivity of these compounds for specific therapeutic targets .
Chemical Sensing Applications
Recent studies have also explored the utility of benzoxazolyl-alanine derivatives as chemosensors. For instance, certain derivatives have been designed to detect palladium ions through fluorescence changes, demonstrating their potential application in environmental monitoring and analytical chemistry . This expands the scope of this compound beyond biological applications into the realm of chemical detection.
Table 3: Chemical Sensing Capabilities of Benzoxazolyl-Alanine Derivatives
| Compound | Detection Target | Mechanism |
|---|---|---|
| Crown Ether Benzoxazolyl-Alanine | Palladium ions | Fluorescence quenching |
特性
CAS番号 |
88549-23-9 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1,3-benzoxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 |
InChIキー |
ACDXYPDPKDELEA-LURJTMIESA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C(=O)O)N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(O2)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(C(=O)O)N |
同義語 |
3-(2-benzoxazolyl)alanine 3-BOAL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















